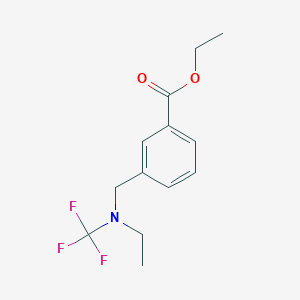
Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas and flavors. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a benzoate ester, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of transformations to introduce the trifluoromethyl and ethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzoic acid.
Reduction: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the trifluoromethyl and amino groups, making it less reactive and less biologically active.
Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological properties.
Ethyl 3-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-6-5-7-11(8-10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
DCKUANXQHPBGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















